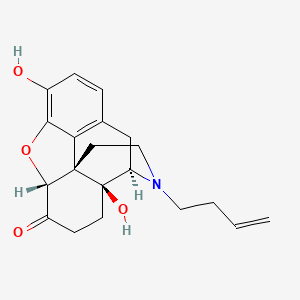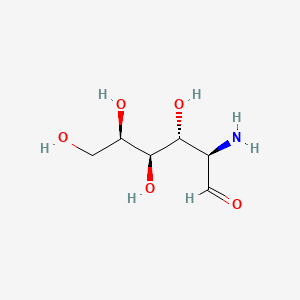
Morpholine, 3-(diphenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 3-(diphenylmethyl)- is a chemical compound that was developed by American Home Products in the 1950s. It is known for its stimulant and anorectic effects and is chemically related to both pipradrol and phenmetrazine . The compound has the molecular formula C17H19NO and a molar mass of 253.345 g·mol−1 .
Vorbereitungsmethoden
The synthesis of Morpholine, 3-(diphenylmethyl)- involves several steps:
Starting Material: The synthesis begins with the ethyl ester of β-Phenylphenylalanine (Diphenylalanine), specifically ethyl 2-amino-3,3-diphenylpropanoate.
Reduction: Lithium aluminium hydride is used to reduce the ester to the primary alcohol, resulting in 2-amino-3,3-diphenylpropan-1-ol.
Acylation: The primary amine is then acylated with chloroacetyl chloride to form 2-chloro-N-(3-hydroxy-1,1-diphenylpropan-2-yl)acetamide.
Ring Closure: A base-catalyzed ring closure affords the lactam, 5-benzhydrylmorpholin-3-one.
Final Reduction: Further treatment with lithium aluminium hydride reduces the lactam function to the morpholine ring, thus forming Morpholine, 3-(diphenylmethyl)-.
Analyse Chemischer Reaktionen
Morpholine, 3-(diphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: As mentioned in the synthesis, lithium aluminium hydride is a common reducing agent used in the preparation of Morpholine, 3-(diphenylmethyl)-.
Substitution: The compound can undergo substitution reactions, particularly involving the morpholine ring and the benzhydryl group.
Common reagents used in these reactions include lithium aluminium hydride for reduction and chloroacetyl chloride for acylation . The major products formed from these reactions are intermediates in the synthesis pathway, leading to the final product, Morpholine, 3-(diphenylmethyl)-.
Wissenschaftliche Forschungsanwendungen
Morpholine, 3-(diphenylmethyl)- has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of stimulant and anorectic agents.
Biology: The compound’s effects on biological systems, particularly its stimulant properties, are of interest in pharmacological research.
Medicine: Although not widely used in clinical settings, its structural similarity to other stimulant drugs makes it a subject of study for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Morpholine, 3-(diphenylmethyl)- involves its interaction with the central nervous system. It exerts stimulant effects by influencing neurotransmitter pathways, similar to other stimulant drugs like pipradrol and phenmetrazine. The exact molecular targets and pathways are not fully elucidated, but it is believed to affect dopamine and norepinephrine systems .
Vergleich Mit ähnlichen Verbindungen
Morpholine, 3-(diphenylmethyl)- is chemically related to several other compounds:
Pipradrol: Both compounds have stimulant effects, but Morpholine, 3-(diphenylmethyl)- has a distinct morpholine ring.
Phenmetrazine: Similar in its anorectic effects, phenmetrazine differs in its chemical structure, lacking the benzhydryl group.
2-Benzhydrylpiperazine: Another related compound, differing in the presence of a piperazine ring instead of a morpholine ring.
These comparisons highlight the unique structural features of Morpholine, 3-(diphenylmethyl)-, particularly its benzhydryl group and morpholine ring, which contribute to its specific pharmacological properties.
Eigenschaften
CAS-Nummer |
93406-27-0 |
|---|---|
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
3-benzhydrylmorpholine |
InChI |
InChI=1S/C17H19NO/c1-3-7-14(8-4-1)17(15-9-5-2-6-10-15)16-13-19-12-11-18-16/h1-10,16-18H,11-13H2 |
InChI-Schlüssel |
OVLYYUBKZWEOEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Naphthalenepropanoic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-, (alphaS)-](/img/structure/B8269926.png)
![Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis-](/img/structure/B8269928.png)







